molecular formula C15H16N2O2S B2732187 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate CAS No. 1785934-36-2

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate

Cat. No.: B2732187
CAS No.: 1785934-36-2
M. Wt: 288.37
InChI Key: FJAKUCCQOJGVQZ-MHWRWJLKSA-N
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Description

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a dimethylamino-substituted enamine moiety at position 3 and a phenyl group at position 4 of the thiophene ring. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis. Its reactivity is influenced by the electron-donating dimethylamino group and the aromatic phenyl substituent, which may enhance π-π stacking interactions or modulate solubility .

Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-17(2)10-16-13-12(11-7-5-4-6-8-11)9-20-14(13)15(18)19-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKUCCQOJGVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(SC=C1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a dimethylamino-methylene compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related thiophene derivatives demonstrate high levels of cytotoxicity against various cancer cell lines, with mean GI50 values indicating effective growth inhibition .

CompoundCell Line TestedGI50 (μM)TGI (μM)
Compound AA549 (Lung)15.7250.68
Compound BMCF7 (Breast)18.2555.10
This compoundVariousTBDTBD

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several bacterial strains. Preliminary studies suggest that this compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The zone of inhibition measured in millimeters provides an indicator of its effectiveness .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties, leading to improved device performance.

Sensor Technology

Recent advancements have explored the use of thiophene-based compounds in sensor technology. This compound has shown potential as a sensing material for detecting volatile organic compounds (VOCs), leveraging its electronic properties to achieve high sensitivity and selectivity.

Case Study: Anticancer Efficacy

A detailed study on the anticancer efficacy of this compound was conducted using a panel of human tumor cell lines. The results indicated that this compound significantly inhibited cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study: Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties, various formulations containing this compound were tested against common pathogens. The results demonstrated a clear correlation between concentration and antimicrobial efficacy, providing a basis for future formulation strategies in pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene Derivatives

Key differences lie in the substituents:

Property Target Compound Methyl 3-amino-4-methylthiophene-2-carboxylate
Substituent at Position 3 (1E)-(Dimethylamino)methyleneamino group (electron-rich enamine) Simple amino group (-NH₂)
Substituent at Position 4 Phenyl group (aromatic, bulky) Methyl group (-CH₃)
Molecular Weight Higher (~318.38 g/mol, estimated) Lower (~199.24 g/mol)
Potential Applications Drug discovery (kinase inhibitors), optoelectronic materials Intermediate for pharmaceuticals, agrochemicals

The dimethylamino enamine moiety may enhance nucleophilicity, favoring reactions like Michael additions or cyclizations.

Heterocyclic Analogues Beyond Thiophene

The evidence also lists 5-acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile, a pyran derivative with a furan substituent . While structurally distinct, such compounds share utility as building blocks for bioactive molecules:

Property Target Compound Pyran Derivative
Core Structure Thiophene ring Pyran ring
Key Functional Groups Enamine, phenyl, ester Acetyl, amino, furanyl, nitrile
Reactivity Profile Electron-rich, planar Polarizable due to nitrile and acetyl
Applications Kinase inhibition, polymer precursors Anticancer agents, fluorescent probes

Thiophene derivatives like the target compound generally exhibit greater aromatic stability compared to pyrans, which may influence their suitability in high-temperature material applications.

Biological Activity

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate, with CAS number 1785934-36-2, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including anticancer effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S with a molecular weight of 288.4 g/mol. The structure features a thiophene ring, which is known for its biological activity in various contexts.

PropertyValue
Molecular FormulaC15H16N2O2SC_{15}H_{16}N_{2}O_{2}S
Molecular Weight288.4 g/mol
CAS Number1785934-36-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and L363 cells. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

In a study examining the structure-activity relationship (SAR), modifications to the thiophene moiety were found to enhance the compound's potency. For instance, derivatives with substitutions at specific positions on the thiophene ring demonstrated improved cellular uptake and increased cytotoxicity, suggesting that further optimization could yield more effective anticancer agents .

The proposed mechanism involves the inhibition of polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells. The compound's ability to disrupt Plk1 localization to centrosomes has been documented, indicating its potential as a therapeutic agent in Plk1-addicted cancers .

Study 1: In Vitro Efficacy

A study investigated the efficacy of this compound in vitro against several cancer cell lines. The results indicated that the compound exhibited an IC50 value in the low micromolar range (approximately 4.1 μM), demonstrating potent anticancer activity .

Study 2: SAR Analysis

Another research effort focused on optimizing the compound's structure to enhance its biological activity. Variations in substituents on the phenyl group and thiophene ring were systematically evaluated. The findings suggested that specific substitutions could significantly increase binding affinity to Plk1, thereby enhancing anticancer effects .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., acidic or basic conditions). For example, hydrazone formation steps (common in similar compounds) require precise stoichiometric ratios of amines and carbonyl precursors to minimize byproducts . Reaction time must be monitored via TLC or HPLC to ensure completion without over-degradation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is essential to achieve >95% purity .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the thiophene backbone, substituent positions, and E-configuration of the dimethylaminomethylene group. High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester). Elemental analysis (C, H, N) further corroborates purity .

Q. What strategies ensure accurate assessment of compound purity for biological assays?

  • Methodological Answer : Employ orthogonal methods:

  • HPLC/UV (C18 column, acetonitrile/water gradient) to detect impurities at 254 nm.
  • Differential scanning calorimetry (DSC) to check melting point consistency and detect polymorphic forms.
  • Karl Fischer titration to quantify residual solvents (e.g., DMF or THF) below 0.1% .

Advanced Research Questions

Q. How does the regioselectivity of substituents on the thiophene ring influence reactivity and bioactivity?

  • Methodological Answer : Computational studies (DFT or molecular docking) can predict electronic effects of the phenyl and dimethylaminomethylene groups on charge distribution. Experimentally, compare reaction kinetics (e.g., nucleophilic substitution at C3 vs. C5) using substituent-swapped analogs. Bioactivity assays (e.g., enzyme inhibition) paired with SAR analysis reveal how steric/electronic factors modulate interactions .

Q. What mechanistic insights explain contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Solubility differences : Use standardized DMSO stock solutions with sonication to ensure homogeneity.
  • Assay interference : Test for false positives (e.g., thiol-reactivity in enzyme assays) via control experiments with scaffold analogs lacking the dimethylaminomethylene group.
  • Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C) and monitor via HPLC.
  • Oxidative stress : Treat with H₂O₂ (3–30%) to assess susceptibility to radical-mediated breakdown.
  • Photostability : Expose to UV light (320–400 nm) in a controlled chamber and quantify degradation products .

Q. What advanced techniques elucidate its interaction with biological targets (e.g., proteins or DNA)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values).
  • X-ray crystallography or cryo-EM for structural resolution of ligand-target complexes.
  • Fluorescence quenching assays to study DNA intercalation or groove-binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.